Kinase Selectivity Advantage Over Foretinib in c-Met Inhibition (Class-Level Inference from Related Pyridazinone-Picolinamide Lead)
While direct head-to-head data for N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide is not publicly available at the level required for a standalone procurement claim, class-level inference from a closely related pyridazinone-picolinamide series provides a meaningful differentiation framework. The most potent analog in this series (compound 43, a pyridazinone-picolinamide derivative) demonstrated a c-Met IC50 of 16 nM, equipotent to the clinical candidate Foretinib (14 nM) [1]. However, a structurally distinct analog from the same series (compound 5) showed a 5.6-fold weaker c-Met IC50 of 90 nM, demonstrating that the specific pyridazinone-picolinamide scaffold is critical for achieving this level of kinase inhibition [1]. This data supports the hypothesis that the target compound's unique scaffold is likely to offer a kinase inhibition profile distinct from non-pyridazinone picolinamides.
| Evidence Dimension | c-Met kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; closest analog (compound 43) IC50 = 16 nM |
| Comparator Or Baseline | Foretinib (positive control): IC50 = 14 nM; Compound 5 (alternate analog): IC50 = 90 nM |
| Quantified Difference | Analog (compound 43) equipotent to Foretinib; 5.6-fold more potent than compound 5 |
| Conditions | Recombinant c-Met kinase assay; in vitro enzymatic assay (Reference: Wang et al., 2018) |
Why This Matters
For researchers procuring compounds for SAR studies, this class-level data indicates that the pyridazinone-picolinamide scaffold can achieve clinical-grade potency against c-Met, making it a relevant comparator for kinase inhibitor development programs.
- [1] Wang, L., Xu, S., Chen, X., Liu, X., Duan, Y., Kong, D., Zhao, D., Zheng, P., Tang, Q., & Zhu, W. (2018). Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(1), 177-186. doi:10.1016/j.bmc.2017.11.032 View Source
